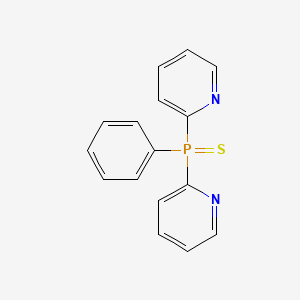
2,2'-(Phenylphosphorothioyl)dipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Phenylphosphorothioyl)dipyridine is a chemical compound that belongs to the family of bipyridine derivatives It is characterized by the presence of a phenylphosphorothioyl group attached to the dipyridine structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylphosphorothioyl)dipyridine typically involves the coupling of pyridine derivatives. One common method is the metal-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a halogenated pyridine with a phenylphosphorothioyl reagent in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of 2,2’-(Phenylphosphorothioyl)dipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反応の分析
Types of Reactions
2,2’-(Phenylphosphorothioyl)dipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phenylphosphorothioyl group to a phosphine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phosphines.
Substitution: Functionalized pyridine derivatives.
科学的研究の応用
2,2’-(Phenylphosphorothioyl)dipyridine has several scientific research applications:
作用機序
The mechanism of action of 2,2’-(Phenylphosphorothioyl)dipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The phenylphosphorothioyl group can also undergo redox reactions, contributing to the compound’s activity in catalytic processes .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A well-known ligand in coordination chemistry with similar chelating properties.
4,4’-Bipyridine: Another bipyridine derivative with different coordination behavior due to the position of the nitrogen atoms.
Phenanthroline: A related compound with a similar structure but different electronic properties.
Uniqueness
This group enhances the compound’s ability to participate in redox reactions and form stable complexes with metal ions, making it valuable in catalysis and materials science .
特性
CAS番号 |
165612-56-6 |
|---|---|
分子式 |
C16H13N2PS |
分子量 |
296.3 g/mol |
IUPAC名 |
phenyl-dipyridin-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H13N2PS/c20-19(14-8-2-1-3-9-14,15-10-4-6-12-17-15)16-11-5-7-13-18-16/h1-13H |
InChIキー |
SZSBAXVQGWVGEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=N2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



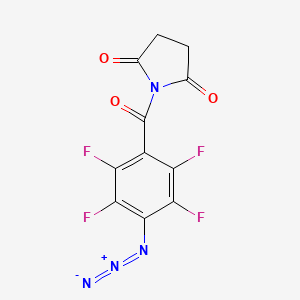
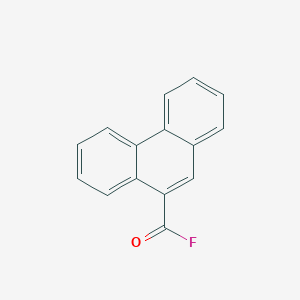
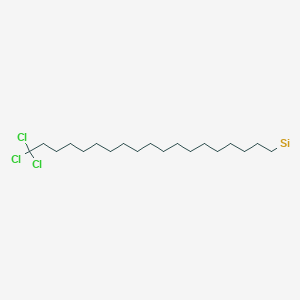
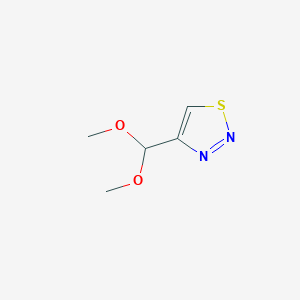
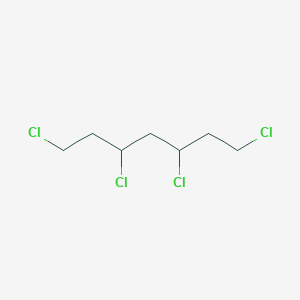
![4-[(Methylsulfanyl)methoxy]furan-2(5H)-one](/img/structure/B14273223.png)
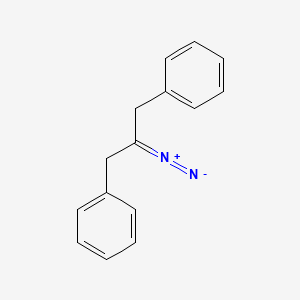
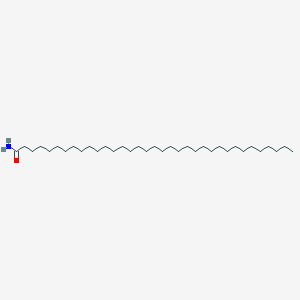
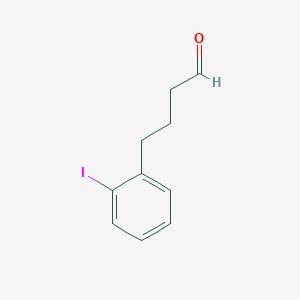
![2-[(4-Hydroxyphenyl)sulfanyl]ethyl [(4-hydroxyphenyl)sulfanyl]acetate](/img/structure/B14273244.png)
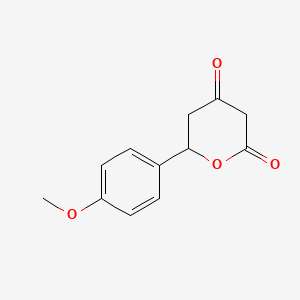
![(2R)-6-(2,6-dimethylpyridin-4-yl)-7-fluoro-2-methyl-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B14273258.png)
![O-[2-(Hydroxymethyl)phenyl] O-methyl phosphorothioate](/img/structure/B14273278.png)
